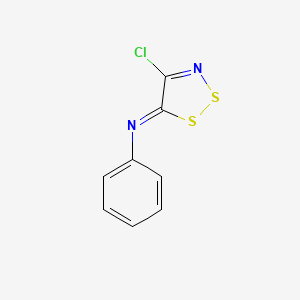![molecular formula C16H15N3O3S2 B11492313 5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11492313.png)
5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a prop-2-en-1-yloxy group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolopyrimidine core, followed by the introduction of the methoxyphenyl and prop-2-en-1-yloxy groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Organochlorine compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific structural features and potential applications in multiple fields. Its combination of functional groups and the thiazolopyrimidine core distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(3-methoxy-4-prop-2-enoxyphenyl)-3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-7-22-10-6-5-9(8-11(10)21-3)13-17-14-12(15(20)18-13)24-16(23)19(14)2/h4-6,8H,1,7H2,2-3H3,(H,17,18,20) |
InChI Key |
PUSOTMZLIXZWPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine](/img/structure/B11492238.png)
![3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11492245.png)

![Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11492257.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylfuran-2-carbohydrazide](/img/structure/B11492263.png)
![N-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11492266.png)

![3-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B11492274.png)
![6-benzyl-1-(3-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11492280.png)
![7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492283.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11492294.png)


![4-(5-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)benzoic acid](/img/structure/B11492301.png)
